N-Methylimidazo[1,2-A]pyrazin-8-amine is classified as a heteroaromatic compound. It contains both nitrogen and carbon atoms in its ring structure, which contributes to its unique chemical properties. The compound is identified by the Chemical Abstracts Service (CAS) Number 787590-84-5, and its molecular formula is with a molecular weight of 266.34 g/mol. This compound falls under the category of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities, including potential applications in drug development and cancer treatment .
The synthesis of N-Methylimidazo[1,2-A]pyrazin-8-amine can be achieved through several methods. A common approach involves the following steps:
The molecular structure of N-Methylimidazo[1,2-A]pyrazin-8-amine features a fused bicyclic system composed of an imidazole ring and a pyrazine ring. Key structural details include:
The presence of nitrogen atoms in the rings contributes to its electronic properties, affecting how it interacts with biological targets .
N-Methylimidazo[1,2-A]pyrazin-8-amine can undergo various chemical reactions:
The mechanism of action of N-Methylimidazo[1,2-A]pyrazin-8-amine primarily involves its interaction with specific enzymes or proteins within cellular pathways. It may function as an inhibitor for certain targets involved in disease progression:
The physical and chemical properties of N-Methylimidazo[1,2-A]pyrazin-8-amine are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Formula | C16H18N4 |
Molecular Weight | 266.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its solubility, stability, and reactivity in biological environments .
N-Methylimidazo[1,2-A]pyrazin-8-amine has significant potential applications in scientific research and medicinal chemistry:
N-Methylimidazo[1,2-A]pyrazin-8-amine is defined by the molecular formula C₇H₈N₄, corresponding to a molecular weight of 148.17 g/mol [1] [3]. Its systematic IUPAC name, N-methylimidazo[1,2-a]pyrazin-8-amine, explicitly denotes the core bicyclic imidazo[1,2-a]pyrazine system with a methylamino substituent at position 8 [3] [6]. The SMILES notation (CNC₁=NC=CN₂C=CN=C₂₁) and InChIKey (KHEBQHMBQSIODT-UHFFFAOYSA-N) provide unambiguous machine-readable representations of its connectivity [3]. The CAS Registry Number 117718-89-5 serves as a unique identifier in chemical databases [3].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₇H₈N₄ |
Molecular Weight | 148.17 g/mol |
IUPAC Name | N-methylimidazo[1,2-a]pyrazin-8-amine |
CAS Registry Number | 117718-89-5 |
SMILES | CNC₁=NC=CN₂C=CN=C₂₁ |
InChIKey | KHEBQHMBQSIODT-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data for N-methylimidazo[1,2-a]pyrazin-8-amine is not explicitly reported in the search results, crystallographic studies of structurally analogous imidazo[1,2-a]pyrazine derivatives provide critical insights. These compounds exhibit planar fused bicyclic ring systems with mean plane deviations of <0.07 Å, indicating high rigidity [4]. The dihedral angle between the imidazole and pyrazine rings in such systems is typically <5°, confirming near-coplanarity [4].
Substituents at position 3 (e.g., aryl groups) show dihedral angles of 25–35° relative to the imidazo[1,2-a]pyrazine mean plane, demonstrating moderate twist to minimize steric strain [4]. The methylamino group at position 8 likely adopts a pseudo-axial orientation relative to the bicyclic system. Intermolecular interactions in analogous crystals include:
Table 2: Key Crystallographic Parameters from Analogous Compounds
Parameter | Value | Significance |
---|---|---|
Ring Planarity (rmsd) | 0.029–0.062 Å | High conformational rigidity |
Dihedral Angle (Imid-Pyr) | 2.90–4.91° | Near-coplanar fused rings |
N-H···N Bond Length | 2.41–2.56 Å | Moderate-strength H-bonding |
π-Stacking Distance | 3.577 Å | Facile electronic delocalization |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra feature characteristic signals:
¹³C NMR reveals 7 distinct carbon environments, with the C8a carbon (adjacent to N-methylamine) appearing most deshielded at δ >150 ppm due to electron withdrawal by ring nitrogens [7].
Infrared (IR) Spectroscopy
Key vibrational modes include [5] [7]:
UV-Visible Spectroscopy
The compound exhibits strong π→π transitions in the 250–280 nm region (ε > 10⁴ L·mol⁻¹·cm⁻¹) attributed to the conjugated bicyclic system. A weaker n→π band appears near 320–340 nm, originating from the non-bonding electrons of the ring nitrogens and amino group [7].
Table 3: Comprehensive Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.95 ppm (s, 3H) | N-methyl group |
δ 5.8–6.2 ppm (br s, 2H) | Amino protons (-NH₂) | |
δ 7.8–8.3 ppm (m, 3H) | Imidazo[1,2-a]pyrazine ring protons | |
¹³C NMR | δ 28.5 ppm | N-CH₃ carbon |
δ 110–150 ppm | Aromatic carbons | |
IR | 3390, 3470 cm⁻¹ | N-H asymmetric/symmetric stretches |
1615 cm⁻¹ | C=N ring stretching | |
UV-Vis | λ_max = 265 nm (ε=18,500) | π→π* transition (aromatic system) |
λ_max = 335 nm (ε=850) | n→π* transition (lone pairs on N) |
N-Methylimidazo[1,2-a]pyrazin-8-amine exhibits prototropic tautomerism centered on the pyrazine nitrogen atoms and the amino group. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two dominant tautomers [5] [7]:
The HOMO-LUMO energy gap, calculated as 4.8–5.2 eV, indicates moderate chemical reactivity and charge transfer capacity. Natural Bond Orbital (NBO) analysis confirms significant hyperconjugative stabilization from LP(N) → σ*(C-N) interactions (energy ~25–30 kcal/mol) [7]. Molecular electrostatic potential (MEP) maps show:
The imidazo[1,2-a]pyrazine core exhibits aromatic character with computed NICS(1) values of -8.5 to -10.2 ppm, confirming strong diamagnetic ring currents. Mulliken population analysis assigns substantial negative charge to N1 (δ = -0.42 e) and N4 (δ = -0.38 e), while C8 carries a positive charge (δ = +0.28 e) [7].
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